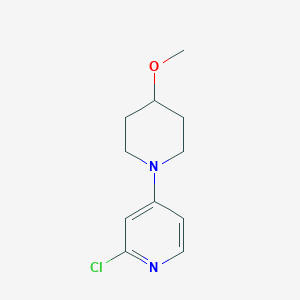
2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine” can be achieved through several methods. One method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccnc(Cl)c1 . The InChI key for this compound is PMTPFBWHUOWTNN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.5400 (lit.) . The boiling point is 224-225 °C (lit.) , and the density is 1.258 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Enhanced Dienophilicity in Pyridyne Derivatives
Research has demonstrated the enhanced dienophilicity of 4-methoxy analogues of 2,3-pyridyne, including those similar to 2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine. These analogues exhibit significant reactivity in [4+2] cycloaddition reactions, showcasing their potential in synthesizing complex organic structures. Such findings are crucial for developing synthetic methodologies in organic chemistry, especially for constructing cyclic compounds and natural product synthesis (Connon & Hegarty, 2004).
Synthesis and Antinociceptive Activity
Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, structurally related to the compound of interest, have been synthesized and evaluated for their analgesic properties. This research highlights the potential therapeutic applications of these compounds in pain management, expanding the scope of medicinal chemistry research to include novel analgesics (Rádl et al., 2010).
Spectroscopic and Structural Analysis
Structural and spectroscopic analyses of monoalkylated 4'-aryl-substituted terpyridines, which share a structural motif with this compound, provide insight into the electronic and geometric configurations of these compounds. Such studies are fundamental for understanding the physicochemical properties of pyridine derivatives, facilitating their application in material science, catalysis, and as ligands in coordination chemistry (Schulz et al., 2004).
Conversion to Pyrrolidines
The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, through reactions involving boron(III) bromide, showcases the chemical transformations applicable to methoxypiperidinyl pyridines. This reaction is notable for its rarity and demonstrates the versatility of piperidine derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Tehrani et al., 2000).
Photophysical Evaluation of Pyridine Derivatives
Studies on 2-methoxy and 2-morpholino pyridine compounds, including those related to this compound, have unveiled their potential as highly emissive fluorophores in both solution and solid states. These findings are significant for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent markers (Hagimori et al., 2019).
Propriétés
IUPAC Name |
2-chloro-4-(4-methoxypiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-10-3-6-14(7-4-10)9-2-5-13-11(12)8-9/h2,5,8,10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVFKUCJEUJMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
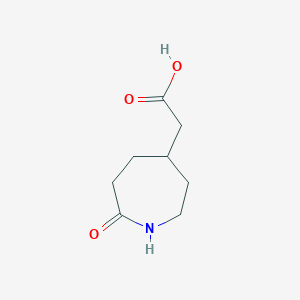
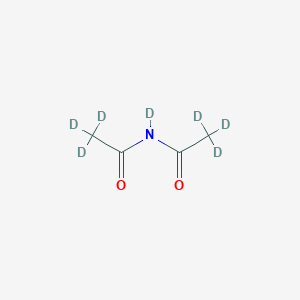
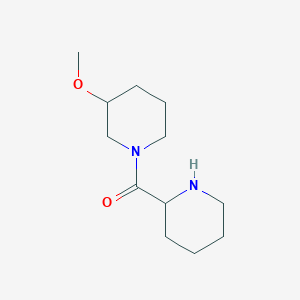
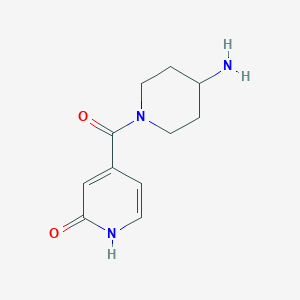
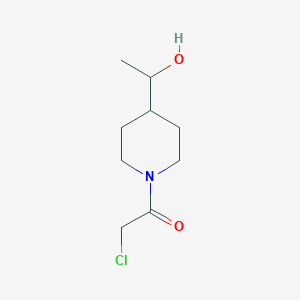




![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)
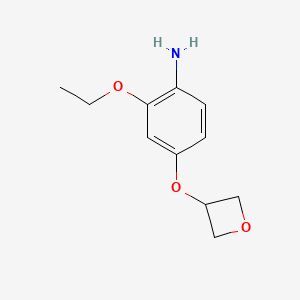
![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)